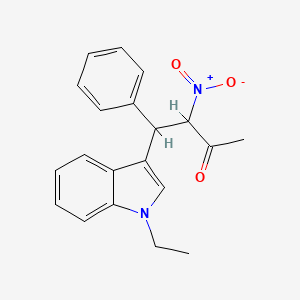
4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone is a member of indoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods : 4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone is synthesized through a series of chemical reactions involving compounds like ethyl acetoacetate and benzyl chloride, as described in studies focused on the synthesis of similar compounds (Zhang, 2005).
Chemical Transformations : Research has detailed the sequential conversion of indolyl butanoic acid into various derivatives, showing the versatility of indole-based compounds in chemical transformations (Nazir et al., 2018).
Liquid Crystalline Properties : Studies have explored the synthesis of polyindole derivatives with liquid crystalline azobenzene as side chains, highlighting the potential for developing new materials with unique properties (Hosseini & Ashjari, 2013).
Biological and Medicinal Research
Antidiabetic Potential : Research involving indole-based scaffolds, similar to 4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone, has shown potential in developing antidiabetic agents through the inhibition of the α-glucosidase enzyme (Nazir et al., 2018).
Urease Inhibition : Similar indole-based compounds have been evaluated for their inhibitory potential against urease enzyme, suggesting therapeutic applications in drug design programs (Nazir et al., 2018).
Material Science Applications
Conducting Polymers : The development of conducting polymers using indole derivatives opens avenues for creating new optical materials with diverse applications (Hosseini & Ashjari, 2013).
Liquid Crystal Behavior : Polyindole derivatives exhibit liquid crystalline behavior, which could be leveraged in the design of advanced materials for various industrial applications (Hosseini & Ashjari, 2013).
Eigenschaften
Produktname |
4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone |
|---|---|
Molekularformel |
C20H20N2O3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4-(1-ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one |
InChI |
InChI=1S/C20H20N2O3/c1-3-21-13-17(16-11-7-8-12-18(16)21)19(15-9-5-4-6-10-15)20(14(2)23)22(24)25/h4-13,19-20H,3H2,1-2H3 |
InChI-Schlüssel |
RSODEXWYNPXOMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C2=CC=CC=C21)C(C3=CC=CC=C3)C(C(=O)C)[N+](=O)[O-] |
Löslichkeit |
4.8 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



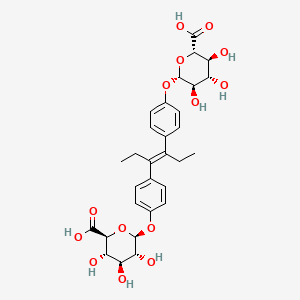
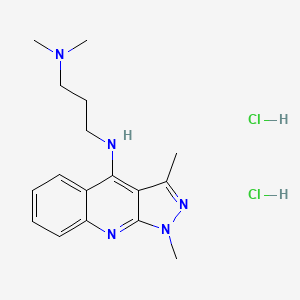
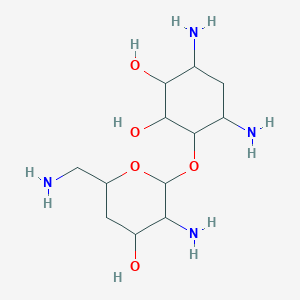
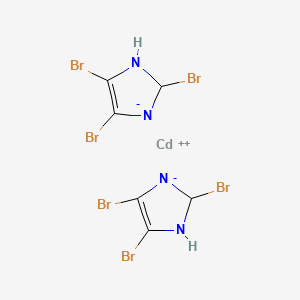
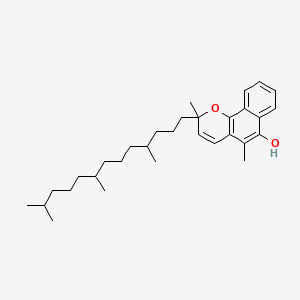
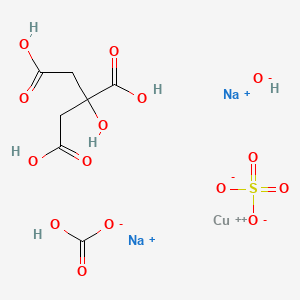
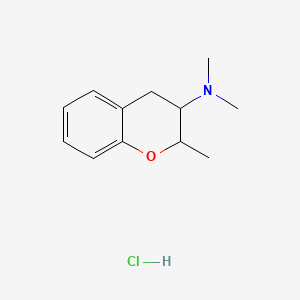
![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)
![N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1228906.png)
![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)
![2-Cyclopentyl-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-9-methyl-1-pyrido[3,4-b]indolone](/img/structure/B1228913.png)
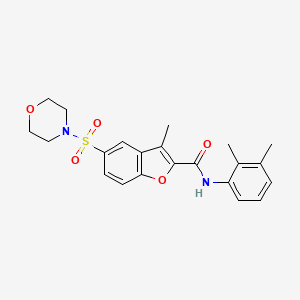
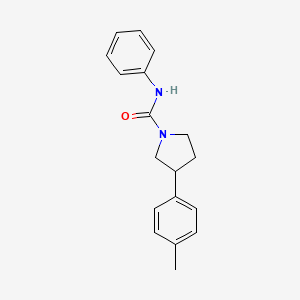
![N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide](/img/structure/B1228916.png)